2-[Boc(methyl)amino]-4-nitrophenol
CAS No.: 191352-28-0
Cat. No.: VC8251443
Molecular Formula: C12H16N2O5
Molecular Weight: 268.27 g/mol
* For research use only. Not for human or veterinary use.
![2-[Boc(methyl)amino]-4-nitrophenol - 191352-28-0](/images/structure/VC8251443.png)
Specification
CAS No. | 191352-28-0 |
---|---|
Molecular Formula | C12H16N2O5 |
Molecular Weight | 268.27 g/mol |
IUPAC Name | tert-butyl N-(2-hydroxy-5-nitrophenyl)-N-methylcarbamate |
Standard InChI | InChI=1S/C12H16N2O5/c1-12(2,3)19-11(16)13(4)9-7-8(14(17)18)5-6-10(9)15/h5-7,15H,1-4H3 |
Standard InChI Key | IOYJQWXBPNAZPZ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N(C)C1=C(C=CC(=C1)[N+](=O)[O-])O |
Canonical SMILES | CC(C)(C)OC(=O)N(C)C1=C(C=CC(=C1)[N+](=O)[O-])O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 2-[Boc(methyl)amino]-4-nitrophenol is C₁₂H₁₅N₃O₅, with a molecular weight of 281.27 g/mol. The compound’s structure integrates three functional groups:
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A phenolic hydroxyl group at the 1-position, contributing to acidity (pKₐ ~7–8) and hydrogen-bonding capacity .
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A nitro group at the 4-position, which strongly withdraws electrons, stabilizing the aromatic ring and directing electrophilic substitution reactions .
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A Boc-protected methylamino group at the 2-position, providing steric protection to the amine while retaining its nucleophilic potential after deprotection .
Physical Properties
Key physicochemical parameters derived from analogous compounds and computational predictions include:
Property | Value | Method/Source |
---|---|---|
Melting Point | 98–102°C | Simulated (ACD/Percepta) |
Density | 1.45 ± 0.1 g/cm³ | Estimated (XLogP) |
Boiling Point | 385 ± 25°C (dec.) | Predicted (Chemsrc models) |
Solubility (Water) | 0.12 mg/mL | ACD/Percepta |
log P (Octanol/Water) | 2.78 | XLogP3 |
The Boc group enhances lipophilicity compared to unprotected amines, as evidenced by the log P value, which aligns with trends observed in substituted phenols .
Synthesis and Characterization
Synthetic Pathways
The synthesis of 2-[Boc(methyl)amino]-4-nitrophenol typically proceeds via a multi-step protocol involving nitration, bromination, and nucleophilic substitution, followed by Boc protection. A representative route is outlined below:
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Nitration of Phenol:
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Bromination:
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Nucleophilic Amination:
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Boc Protection:
Spectroscopic Characterization
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¹H NMR (DMSO-d₆, 300 MHz):
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IR (KBr):
Applications in Pharmaceutical Chemistry
Role in Kinase Inhibitor Development
Structural analogs of 2-[Boc(methyl)amino]-4-nitrophenol, such as phenolic anilinoquinazolines, have been investigated as selective RET kinase inhibitors . The Boc group in such compounds mitigates metabolic instability by shielding labile functional groups from phase I/II metabolism, as demonstrated in studies where flanking substituents improved hepatocyte stability and selectivity . For example, compound 36 from the PMC study (a methyl- and fluorine-substituted phenol) exhibited a 130-fold selectivity for RET over KDR, underscoring the importance of strategic substitution .
Stability and Metabolic Considerations
The Boc group reduces clearance rates by approximately 40% in microsomal assays compared to unprotected analogs, as observed in compounds like 6 and 36 . This aligns with the broader trend where steric hindrance and electron-withdrawing groups enhance metabolic stability .
Comparative Analysis with Related Compounds
2-Bromo-4-nitrophenol vs. 2-[Boc(methyl)amino]-4-nitrophenol
A comparison of key properties highlights the impact of the Boc-methylamino substitution:
The Boc group increases molecular weight and lipophilicity while lowering the melting point due to reduced crystallinity .
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